molecular formula C12H10ClNO2 B2931194 1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid CAS No. 702670-43-7

1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2931194
CAS No.: 702670-43-7
M. Wt: 235.67
InChI Key: BKESYWSSTDKCLC-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid is an organic compound that features a pyrrole ring substituted with a 2-chlorobenzyl group and a carboxylic acid group

Mechanism of Action

Target of Action

Compounds with a similar pyrrole ring structure have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

The benzylic position of the molecule, where the chlorine atom is attached, is known to be reactive and can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Aromatic compounds like this one are known to be relatively persistent in the environment due to the high thermodynamic stability of the benzene moiety . They can undergo biodegradation, playing an important role in environmental cleanup .

Pharmacokinetics

Similar compounds with a pyrrole ring structure have been found to exhibit various pharmacological activities , suggesting that they can be absorbed and distributed in the body, metabolized, and eventually excreted.

Result of Action

Compounds with a similar pyrrole ring structure have been found to exhibit various biological activities , suggesting that they can have significant effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known to be influenced by the choice of boron reagents and the reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid can be synthesized through a multi-step process involving the formation of the pyrrole ring followed by the introduction of the 2-chlorobenzyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrole ring. The 2-chlorobenzyl group can then be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

  • Oxidation products include carboxylic acid derivatives.
  • Reduction products include alcohols.
  • Substitution products depend on the nucleophile used.

Scientific Research Applications

1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

    1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylate: An ester derivative of the compound.

    1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxaldehyde: An aldehyde derivative.

Uniqueness: 1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both the 2-chlorobenzyl group and the carboxylic acid group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c13-10-5-2-1-4-9(10)8-14-7-3-6-11(14)12(15)16/h1-7H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKESYWSSTDKCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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